molecular formula C8H11BrN2O2 B13098796 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol

Cat. No.: B13098796
M. Wt: 247.09 g/mol
InChI Key: YLJOUGVOKVJMAU-UHFFFAOYSA-N
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Description

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H10BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol typically involves the reaction of 2-amino-6-bromopyridine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrogen-substituted product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and hydroxyl groups in the compound may facilitate binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is unique due to the presence of both amino and hydroxyl functional groups attached to a bromopyridine ring. This combination of functional groups provides unique reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(2-amino-6-bromopyridin-3-yl)oxypropan-1-ol

InChI

InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11)

InChI Key

YLJOUGVOKVJMAU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=C(N=C(C=C1)Br)N

Origin of Product

United States

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